molecular formula C20H31N3 B5336729 3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane

3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B5336729
M. Wt: 313.5 g/mol
InChI Key: QCAHQGBGZPHKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPSU and has a unique spirocyclic structure that makes it an interesting molecule for research.

Mechanism of Action

The exact mechanism of action of DPSU is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. This modulation leads to an increase in the levels of these neurotransmitters, which can have various effects on the body. DPSU has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DPSU has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPSU can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that DPSU can improve cognitive function and reduce the symptoms of Parkinson's disease in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPSU is its unique spirocyclic structure, which makes it an interesting molecule for research. Its relatively simple synthesis method also makes it easy to produce in large quantities. However, there are also some limitations to using DPSU in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on DPSU. One area of research could be to further investigate its potential as a therapeutic agent for the treatment of various diseases. Another area of research could be to study its mechanism of action in more detail to better understand its effects on the body. Additionally, research could be done to improve the solubility of DPSU in water to make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of DPSU involves the reaction of 1-phenylpiperidine-4-carboxaldehyde with 1,6-diaminohexane in the presence of a catalyst. The reaction leads to the formation of DPSU with a yield of around 60%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

DPSU has a wide range of potential applications in various fields of science. One of the most significant applications of DPSU is in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DPSU has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.

Properties

IUPAC Name

3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3/c1-2-4-18(5-3-1)22-14-6-19(7-15-22)23-16-10-20(11-17-23)8-12-21-13-9-20/h1-5,19,21H,6-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHQGBGZPHKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3(CCNCC3)CC2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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